(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound characterized by the presence of two fluorine atoms at the 5th and 7th positions of the naphthalene ring, and a hydroxyl group at the 1st position. This compound is part of the naphthalene family, which is known for its aromatic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Reduction: The reduction of the naphthalene ring to a tetrahydronaphthalene structure can be performed using catalytic hydrogenation with palladium on carbon as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems for reagent addition and product isolation can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of 5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The hydroxyl group can form hydrogen bonds with target molecules, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure with chlorine atoms instead of fluorine.
(1S)-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure with bromine atoms instead of fluorine.
(1S)-5,7-diiodo-1,2,3,4-tetrahydronaphthalen-1-ol: Similar structure with iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in (1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its halogenated analogs. These characteristics make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGYXCMBPBDKJQ-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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